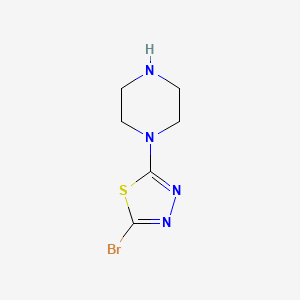
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Overview
Description
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is a chemical compound with the CAS Number: 1340396-26-0 and a linear formula of C6H9BrN4S .
Molecular Structure Analysis
The molecular weight of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is 249.13 . The InChI code is 1S/C6H9BrN4S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine are not available, it’s worth noting that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens .Physical And Chemical Properties Analysis
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is a solid substance with a melting point of 111 - 113 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Novel 1,3,4-Thiadiazole Amide Derivatives : Novel 1,3,4-thiadiazole amide compounds containing piperazine show inhibitory effects against Xanthomonas campestris pv. oryzae, suggesting applications in agricultural biotechnology and pathogen control (Xia, 2015).
Antimicrobial and Antiviral Activities
- Antimycobacterial Agents : 1,3,4-Thiadiazole and piperazine substituted quinazoline derivatives exhibit potent antimycobacterial activity, indicating their potential as therapeutic agents against Mycobacterium H37Rv strain (Patel & Rohit, 2021).
- Antiviral Activity : Certain derivatives demonstrate antiviral activity against tobacco mosaic virus, highlighting their potential in antiviral research (Harish, Mohana, & Mallesha, 2014).
- Leishmanicidal Activity : Piperazine analogs show strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam (Foroumadi et al., 2005).
Antibacterial Applications
- Antibacterial Activities of Thiadiazole Piperazine Derivatives : These derivatives exhibit effective antibacterial activities, particularly against Gram-negative strains like E. coli (Omar et al., 2022).
Anticancer Potential
- Anticancer Evaluation of Substituted 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles with a piperazine substituent show promising anticancer activity, particularly against cell lines like hepatocellular carcinoma (Turov, 2020).
DNA Binding and Antimicrobial Properties
- DNA Binding Investigations of 1,3,4-Thiadiazole Derivatives : These derivatives exhibit significant DNA binding properties, indicating potential applications in drug development and molecular biology studies (Farooqi et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-piperazin-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJVUVCUIESTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)

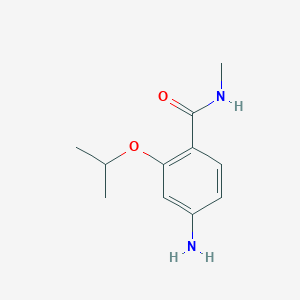
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)
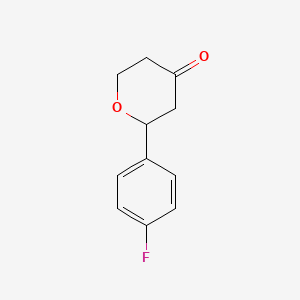
![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)


![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)
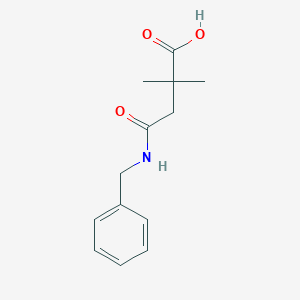
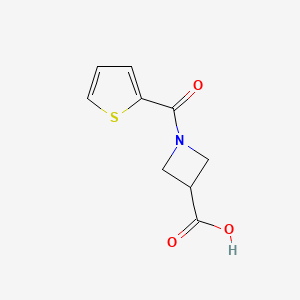
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)